6H-Benzofuro(3,2-c)(1)benzopyran-3,9-diol, 6a,11a-dihydro-4,8-bis(3-methyl-2-butenyl)-, (6aR,11aR-cis)-

Catalog No.
S13192899
CAS No.
119269-74-8
M.F
C25H28O4
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6H-Benzofuro(3,2-c)(1)benzopyran-3,9-diol, 6a,11a-...

CAS Number

119269-74-8

Product Name

6H-Benzofuro(3,2-c)(1)benzopyran-3,9-diol, 6a,11a-dihydro-4,8-bis(3-methyl-2-butenyl)-, (6aR,11aR-cis)-

IUPAC Name

4,7-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C25H28O4/c1-14(2)5-7-16-11-17(26)12-22-23(16)20-13-28-24-18(8-6-15(3)4)21(27)10-9-19(24)25(20)29-22/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3

InChI Key

KBTBQFJRGUJDBI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C3COC4=C(C3OC2=CC(=C1)O)C=CC(=C4CC=C(C)C)O)C

6H-Benzofuro(3,2-c)(1)benzopyran-3,9-diol, 6a,11a-dihydro-4,8-bis(3-methyl-2-butenyl)-, (6aR,11aR-cis)- is a natural product found in Lespedeza floribunda, Bituminaria bituminosa, and other organisms with data available.

6H-Benzofuro(3,2-c)(1)benzopyran-3,9-diol, 6a,11a-dihydro-4,8-bis(3-methyl-2-butenyl)-, (6aR,11aR-cis)- is a complex organic compound classified under the class of benzofurobenzopyrans. Its molecular formula is C25H28O4C_{25}H_{28}O_4 and it features a unique fused ring system that includes both benzofuran and benzopyran structures. This compound is notable for its potential biological activities and its structural complexity, which makes it an interesting subject of study in organic chemistry and pharmacology.

The chemical behavior of 6H-benzofuro(3,2-c)(1)benzopyran can be explored through various reactions:

  • Dehydrogenation: Lead(IV) acetate has been identified as an effective dehydrogenating agent for converting its dihydro derivative into the fully aromatic form .
  • Interconversion with Isoflavonoids: A proposed scheme illustrates the chemical interconversion between 6H-benzofuro[3,2-c]benzopyrans and related isoflavonoids, indicating a rich chemistry associated with this compound .

Research indicates that compounds similar to 6H-benzofuro(3,2-c)(1)benzopyran exhibit various biological activities:

  • Estrogenic Activity: Similar compounds have demonstrated estrogenic properties, which could have implications for their use in hormone-related therapies .
  • Antibacterial Properties: Some derivatives are known to possess antibacterial effects, making them candidates for pharmaceutical applications .
  • Insecticidal Effects: The compound's structure suggests potential insecticidal activity, which is common among naturally occurring substances in this class .

The applications of 6H-benzofuro(3,2-c)(1)benzopyran are diverse:

  • Pharmaceuticals: Given its biological activity, this compound may be explored for therapeutic uses in treating conditions influenced by estrogen or bacterial infections.
  • Agriculture: Its potential insecticidal properties could make it valuable in developing natural pesticides.

Several compounds share structural similarities with 6H-benzofuro(3,2-c)(1)benzopyran. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
CoumestrolContains similar benzopyran structure; known for estrogenic activityEstrogenic and antibacterial
TephrosinRelated benzofuran compound; exhibits insecticidal propertiesInsecticidal
CoumestrinAnother derivative with similar fused ring systemAntibacterial and estrogenic

Uniqueness

The uniqueness of 6H-benzofuro(3,2-c)(1)benzopyran lies in its specific substitution pattern and stereochemistry (cis configuration), which may influence its biological activity differently compared to its analogs. This structural specificity can lead to distinct pharmacological profiles that warrant further investigation.

IUPAC Nomenclature and Systematic Identification

The systematic name 6H-Benzofuro[3,2-c]benzopyran-3,9-diol, 6a,11a-dihydro-4,8-bis(3-methyl-2-butenyl)-, (6aR,11aR-cis)- adheres to IUPAC guidelines for polycyclic systems. The parent structure, benzofuro[3,2-c]benzopyran, consists of a benzofuran ring fused to a benzopyran moiety at positions 3 and 2 of the respective rings. The "6H" designation indicates the heterocyclic pyran oxygen at position 6. Numeric locants specify substituents:

  • 4,8-bis(3-methyl-2-butenyl): Two prenyl groups at positions 4 and 8.
  • 6a,11a-dihydro: Hydrogenation at the 6a and 11a positions, reducing the pyran ring’s double bond.
  • (6aR,11aR-cis): Absolute configurations at both chiral centers, with a cis spatial relationship.

Comparative analysis with structurally analogous compounds, such as (6aR)-6aα,11aα-dihydro-10-(3-hydroxy-3-methylbutyl)-6H-benzofuro[3,2-c]benzopyran-3,9-diol , highlights the role of substituent positioning in defining molecular identity. For example, replacing the 10-position hydroxyalkyl group in the J-GLOBAL compound with prenyl groups at positions 4 and 8 alters steric and electronic properties (Table 1).

Table 1: Substituent Comparison Between Target Compound and Analogues

CompoundSubstituents (Position)Chiral Centers
Target Compound4,8-bis(3-methyl-2-butenyl)6aR, 11aR
J-GLOBAL Entry 10-(3-hydroxy-3-methylbutyl)6aR
Peperobtusin A 2,7-dimethyl, 8-prenyl2R

Crystallographic Data and Three-Dimensional Conformation

Experimental crystallographic data for this compound remain unreported in the literature. However, density functional theory (DFT) calculations, as applied to related benzofurobenzopyrans , predict a puckered pyran ring and planar benzofuran system. The dihydro modification at 6a and 11a introduces a semi-chair conformation, stabilizing the molecule through minimized torsional strain.

The two prenyl groups adopt gauche orientations relative to the fused ring system, as inferred from molecular dynamics simulations of similar prenylated chromanes . This spatial arrangement reduces steric clashes between the methyl branches and the aromatic rings.

Stereochemical Configuration at 6aR and 11aR Chiral Centers

The absolute configuration (6aR,11aR) was assigned using chiroptical methods, including vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), coupled with quantum-mechanical calculations . Key steps include:

  • Enantiomer Separation: Chiral HPLC resolves racemic mixtures into individual enantiomers.
  • Spectroscopic Analysis: Experimental VCD/ECD spectra are compared to DFT-predicted spectra for both enantiomers.
  • Configuration Assignment: A match between experimental and calculated spectra confirms the 6aR and 11aR configurations.

For example, in peperobtusin A , the 2R configuration was determined using similar methods, validating the approach for the target compound. The cis relationship between 6aR and 11aR ensures a defined spatial arrangement critical for biological interactions (Figure 1).

Figure 1: Predicted Spatial Orientation of (6aR,11aR-cis) Configuration

      Prenyl (C4)          \           \  O--Pyran---Benzofuran           /          /        Prenyl (C8)  

Comparative Analysis with Related Benzofurobenzopyran Derivatives

The target compound’s structural uniqueness emerges when compared to three classes of analogues:

A. Natural Chromanes and Coumestans

  • Phaseol : A coumestan (benzoxolo[3,2-c]chromen-6-one) lacking prenyl groups but sharing a fused benzopyran system. Its planar structure contrasts with the target compound’s puckered pyran ring.
  • Gaudichaudianic Acid : A chromene carboxylic acid with a single prenyl group, demonstrating how carboxylation influences polarity and bioactivity.

B. Synthetic Derivatives

  • Benzothieno[3,2-f]-benzopyrans : Sulfur-containing analogues exhibit altered electronic profiles due to thiophene’s electron-rich nature, contrasting with the oxygen-rich target compound.

C. Prenylated Analogues

  • Borneol/Fenchol Esters : Esters of chromane carboxylic acids with monoterpenes highlight how prenyl group positioning (e.g., 2 vs. 4/8) modulates lipophilicity.

Table 2: Key Structural Differences in Benzopyran Derivatives

Compound TypeCore StructureSubstituentsBioactivity Implications
Target CompoundBenzofuro[3,2-c]benzopyran4,8-bis-prenylEnhanced membrane permeability
Benzothieno Derivatives Benzothieno[3,2-f]benzopyranThiophene ringAltered electron distribution
Phaseol CoumestanNoneUV absorption shifts

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

392.19875937 g/mol

Monoisotopic Mass

392.19875937 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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